1-(3-Furyl)methanamine hydrochloride is an organic compound characterized by the presence of a furyl group attached to a methanamine moiety. The furyl group is derived from furan, a five-membered aromatic ring containing oxygen. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various chemical and biological applications. Its molecular formula is C₄H₈ClN, and it has a molecular weight of approximately 109.56 g/mol .
While specific reactions involving 1-(3-Furyl)methanamine hydrochloride are not extensively documented, compounds with similar structures often participate in various chemical transformations. These may include:
The synthesis of 1-(3-Furyl)methanamine hydrochloride can be achieved through several methods:
1-(3-Furyl)methanamine hydrochloride has potential applications in:
Several compounds share structural similarities with 1-(3-Furyl)methanamine hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Aminofuran | Amino group at position 2 on furan | Exhibits different reactivity patterns compared to 1-(3-Furyl)methanamine. |
| 3-Aminofuran | Amino group at position 3 on furan | May show distinct biological activities due to position variation. |
| N-Methyl-(2-bromo-3-furyl)methylamine hydrochloride | Bromo substituent on furan | Increased lipophilicity; potential for different pharmacokinetics. |
| Furfurylamine | Simple furfuryl amine | Lacks the hydrochloride form; different solubility properties. |
The uniqueness of 1-(3-Furyl)methanamine hydrochloride lies in its specific substitution pattern and potential reactivity profiles compared to these similar compounds.
Irritant